1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea
Overview
Description
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea is a complex organic compound with a unique structure that combines a nitrobenzoyl group, an amino group, and a thiourea moiety
Preparation Methods
The synthesis of 1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea typically involves multiple steps:
Starting Materials: The synthesis begins with 3-methyl-2-nitrobenzoic acid and 2-methylprop-2-enylamine.
Formation of Intermediate: The 3-methyl-2-nitrobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-methylprop-2-enylamine to form the amide.
Thiourea Formation: The amide is then treated with thiourea under suitable conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like halides and hydroxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzoyl group can participate in redox reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea can be compared with similar compounds such as:
Methyl-3-[(2-nitrobenzoyl)amino]benzoate: This compound shares the nitrobenzoyl group but lacks the thiourea moiety, making it less versatile in terms of chemical reactivity.
2-Amino-3-methylbenzoic acid methyl ester: This compound has a similar aromatic structure but differs in functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-[(3-methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8(2)7-14-13(21)16-15-12(18)10-6-4-5-9(3)11(10)17(19)20/h4-6H,1,7H2,2-3H3,(H,15,18)(H2,14,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROLQXGFGSUAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=S)NCC(=C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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